
1-Methyl-2-oxoindoline-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-oxoindoline-7-carbonitrile is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxoindoline-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another approach involves the reaction of isatin derivatives with methylamine, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This technique allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-oxoindoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding hydroxyindoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-oxoindoline-7-carbonitrile has found applications in several scientific research fields:
Wirkmechanismus
The mechanism of action of 1-Methyl-2-oxoindoline-7-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes and modulate receptor activity, leading to therapeutic effects. For example, its anticancer activity is attributed to the induction of apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
2-Oxoindoline: Shares the core indole structure but lacks the methyl and nitrile substituents.
1-Methyl-2-oxoindoline: Similar structure but without the nitrile group.
7-Cyanoindole: Contains the nitrile group but lacks the oxo and methyl groups.
Uniqueness: 1-Methyl-2-oxoindoline-7-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical properties and reactivity. These substituents enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. Ongoing research continues to uncover its potential, promising new advancements in science and technology.
Eigenschaften
Molekularformel |
C10H8N2O |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
1-methyl-2-oxo-3H-indole-7-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-12-9(13)5-7-3-2-4-8(6-11)10(7)12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
JONFMYWRPZDIBS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CC2=C1C(=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-amino-2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951653.png)
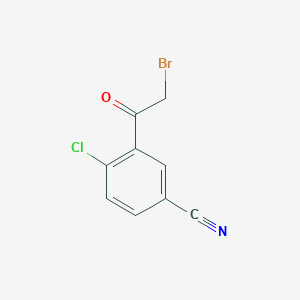


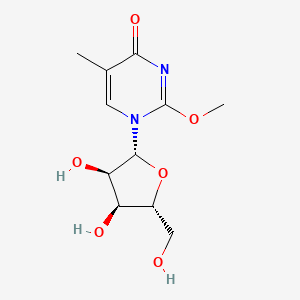
![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)


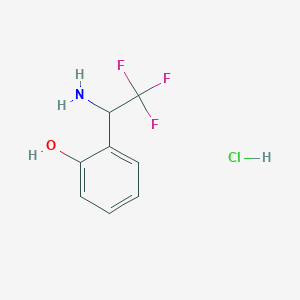
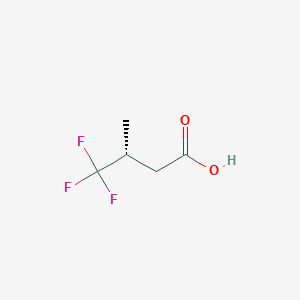
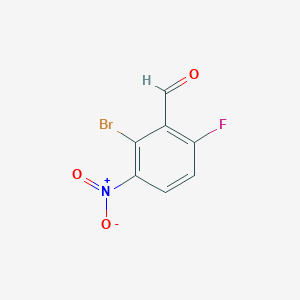
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B12951714.png)
![5-((3,3-Diethoxypropyl)amino)thieno[3,2-b]pyridin-7-ol](/img/structure/B12951721.png)
![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12951729.png)
